An In-Depth Technical Guide to 2-Oxohex-5-enoic Acid: Chemical Properties and Structural Elucidation
An In-Depth Technical Guide to 2-Oxohex-5-enoic Acid: Chemical Properties and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxohex-5-enoic acid, a bifunctional organic molecule, presents a unique chemical scaffold with significant potential in synthetic chemistry and as a biologically relevant intermediate. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its structural elucidation using modern spectroscopic techniques, and an exploration of its reactivity and potential applications. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their work with this versatile compound.
Introduction: The Scientific Interest in 2-Oxohex-5-enoic Acid
2-Oxohex-5-enoic acid, with the chemical formula C₆H₈O₃, belongs to the class of α-keto acids.[1] Its structure is characterized by a carboxylic acid group, an adjacent ketone, and a terminal alkene, making it a molecule with multiple reactive centers. This unique combination of functional groups makes it an intriguing target for organic synthesis and a potential precursor for more complex molecules. Furthermore, α-keto acids are known to play crucial roles in various metabolic pathways, suggesting that 2-Oxohex-5-enoic acid could be a key metabolite or a modulator of biological processes. Understanding its chemical behavior and having robust methods for its characterization are paramount for harnessing its full potential in research and development.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physical properties of 2-Oxohex-5-enoic acid is essential for its handling, storage, and application in experimental settings. While comprehensive experimental data is not widely published, a combination of information from suppliers and computed data provides a solid foundation.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | PubChem[1] |
| Molecular Weight | 128.13 g/mol | PubChem[1] |
| IUPAC Name | 2-oxohex-5-enoic acid | PubChem[1] |
| CAS Number | 80003-58-3 | PubChem[1] |
| Physical Form | Oil | Sigma-Aldrich |
| Color | Colorless to pale yellow | CymitQuimica (for isomer)[2] |
| Solubility | Soluble in polar solvents | CymitQuimica (for isomer)[2] |
| Storage Temperature | -10 °C | Sigma-Aldrich |
Expert Insight: The oily nature and the recommendation for cold storage suggest that 2-Oxohex-5-enoic acid may be prone to polymerization or degradation at room temperature, a common characteristic for molecules containing activated double bonds. The solubility in polar solvents is expected due to the presence of the carboxylic acid and ketone functionalities, which can engage in hydrogen bonding.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
Confirming the structure of 2-Oxohex-5-enoic acid is a critical step in any research endeavor. A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provides an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
The proton NMR spectrum of 2-Oxohex-5-enoic acid is expected to show distinct signals for each of the non-equivalent protons. The following is a predicted spectrum with justifications for the chemical shifts and splitting patterns:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 (2H) | 5.0 - 5.2 | ddt | J_trans ≈ 17, J_cis ≈ 10, J_allylic ≈ 1.5 | Terminal vinyl protons, diastereotopic. |
| H-5 (1H) | 5.7 - 5.9 | ddt | J_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 6.5 | Vinylic proton coupled to terminal protons and adjacent methylene group. |
| H-4 (2H) | 2.3 - 2.5 | q | J_vicinal ≈ 7 | Methylene protons adjacent to the double bond, appearing as a quartet due to coupling with H-3. |
| H-3 (2H) | 2.8 - 3.0 | t | J_vicinal ≈ 7 | Methylene protons alpha to the ketone, deshielded and appearing as a triplet. |
| -COOH (1H) | 10.0 - 12.0 | br s | - | Acidic proton, typically a broad singlet, chemical shift is concentration and solvent dependent. |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Oxohex-5-enoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
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Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
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Data Processing: Process the free induction decay (FID) with an appropriate window function, Fourier transform, phase correct, and baseline correct the spectrum.
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Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (COOH) | 160 - 165 | Carboxylic acid carbonyl carbon. |
| C-2 (C=O) | 190 - 195 | Ketone carbonyl carbon, highly deshielded. |
| C-3 | 35 - 40 | Methylene carbon alpha to the ketone. |
| C-4 | 28 - 33 | Methylene carbon. |
| C-5 | 135 - 140 | Vinylic methine carbon. |
| C-6 | 115 - 120 | Terminal vinylic methylene carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrument Setup: Utilize the same NMR spectrometer.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For further structural confirmation, Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments can be performed to differentiate between CH₃, CH₂, and CH carbons.
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Data Processing and Analysis: Process the data as with the ¹H spectrum to obtain the final ¹³C spectrum and assign the peaks based on their chemical shifts and the DEPT spectra.
Caption: Workflow for the structural elucidation of 2-Oxohex-5-enoic acid.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in 2-Oxohex-5-enoic acid.
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (broad) | O-H | Carboxylic acid stretch |
| ~3080 | =C-H | Vinylic C-H stretch |
| ~2950 | -C-H | Aliphatic C-H stretch |
| ~1750 | C=O | α-Keto C=O stretch |
| ~1710 | C=O | Carboxylic acid C=O stretch |
| ~1640 | C=C | Alkene C=C stretch |
Expert Insight: The presence of two carbonyl groups in close proximity will likely influence their respective stretching frequencies. The α-keto carbonyl is expected at a higher wavenumber than the carboxylic acid carbonyl. The broadness of the O-H stretch is a classic indicator of a carboxylic acid due to hydrogen bonding. A study on 2-oxo-octanoic acid showed that the acidic and ketonic carbonyl stretches appear at 1740 cm⁻¹ and 1700 cm⁻¹, respectively, in the solid phase.[3]
Experimental Protocol: IR Spectroscopy
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Sample Preparation: A thin film of the neat oil can be placed between two salt plates (e.g., NaCl or KBr).
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Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Predicted Mass Spectrum Fragments:
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Molecular Ion (M⁺): m/z = 128
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Key Fragments:
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m/z = 111 (Loss of -OH)
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m/z = 83 (Loss of -COOH)
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m/z = 55 (Allylic cleavage)
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m/z = 45 (Carboxylic acid fragment)
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Expert Insight: In electron ionization (EI) mass spectrometry, the molecular ion peak for carboxylic acids can sometimes be weak.[4] Prominent fragments often arise from the cleavage of bonds adjacent to the carbonyl groups.[4]
Experimental Protocol: Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct infusion.
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Ionization: Utilize electron ionization (EI) to induce fragmentation.
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Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Chemical Reactivity and Stability: A Guide for Synthetic Planning
The reactivity of 2-Oxohex-5-enoic acid is dictated by its three functional groups. Understanding their interplay is crucial for designing synthetic transformations.
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Carboxylic Acid: This group can undergo standard reactions such as esterification, amide formation, and reduction to the corresponding alcohol.
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α-Keto Group: The ketone is electrophilic and can react with various nucleophiles.[2] It can also be reduced to a secondary alcohol.
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Terminal Alkene: The double bond can participate in addition reactions (e.g., hydrogenation, halogenation, epoxidation) and can be cleaved under oxidative conditions.
Reactivity Considerations: The α-keto acid moiety makes the α-protons (at C-3) acidic and susceptible to enolization, which can be a key step in certain reactions. The terminal double bond is somewhat electronically isolated from the electron-withdrawing carbonyl groups, so it is expected to exhibit typical alkene reactivity.
Stability and Storage: As a liquid containing an activated carbonyl system and a double bond, 2-Oxohex-5-enoic acid should be stored at low temperatures (-10 °C) to minimize decomposition and polymerization. It should also be protected from strong acids, bases, and oxidizing agents.
Caption: Key reaction pathways for the functional groups of 2-Oxohex-5-enoic acid.
Synthesis of 2-Oxohex-5-enoic Acid: A Potential Synthetic Route
Biological Relevance and Potential Applications
2-Oxocarboxylic acids are known to be involved in cellular metabolism. For example, they can be essential for cell multiplication when serum levels are low.[5] Given its structure, 2-Oxohex-5-enoic acid could potentially serve as a substrate for various enzymes or act as a signaling molecule. Its bifunctional nature also makes it a valuable building block for the synthesis of novel pharmaceutical compounds and other bioactive molecules.
Conclusion
2-Oxohex-5-enoic acid is a molecule with significant untapped potential. This guide has provided a comprehensive framework for its chemical properties and a detailed, practical approach to its structural elucidation. By combining predicted spectroscopic data with established experimental protocols, researchers can confidently identify and characterize this compound. A deeper understanding of its reactivity and potential synthetic pathways will undoubtedly pave the way for its application in diverse areas of chemical and biological research.
References
-
Chemistry Stack Exchange. Synthesis of (S)-2-hydroxy-4-oxohex-5-enal. [Link]
-
Rubin, H., & Koide, T. (1974). Oxocarboxylic acids, pyridine nucleotide-linked oxidoreductases and serum factors in regulation of cell proliferation. Proceedings of the National Academy of Sciences, 71(3), 815-819. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
SpectraBase. (Z)-2-Hydroxy-5,5-dimethyl-4-oxohex-2-enoic acid. [Link]
-
PubChem. 2-Oxohex-5-enoic acid. [Link]
-
The Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
PubChem. Cis-2-oxohex-4-enoic acid. [Link]
-
Master Organic Chemistry. Nucleophiles and Electrophiles. [Link]
-
PubChem. (Z)-5-Oxohex-3-enoic acid. [Link]
-
ResearchGate. Reactions Involving Acids and Other Electrophiles. [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 500 MHz, H2O, experimental) (HMDB0000225). [Link]
-
PubChem. 5-Oxohex-2-enoic acid. [Link]
-
MySkinRecipes. 2-Aminohex-5-enoic acid. [Link]
-
PubChem. (s)-2-Aminohex-5-enoic acid. [Link]
-
ResearchGate. Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. [Link]
